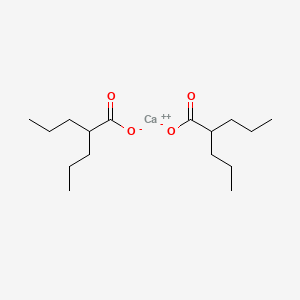

Calcium 2-propylvalerate

Description

Properties

CAS No. |

33433-82-8 |

|---|---|

Molecular Formula |

C16H30CaO4 |

Molecular Weight |

326.48 g/mol |

IUPAC Name |

calcium bis(2-propylpentanoate) |

InChI |

InChI=1S/2C8H16O2.Ca/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

PIZHURYFCSGTJX-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Ca+2] |

Other CAS No. |

33433-82-8 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization in Calcium Valproate Research

Established Synthetic Routes for Calcium Valproate Production

The traditional synthesis of valproic acid, the precursor to calcium valproate, typically begins with materials like diethyl malonate or ethyl cyanoacetate. google.com A common method involves the alkylation of diethyl malonate with 1-bromopropane (B46711). google.com This is followed by hydrolysis and decarboxylation to yield valproic acid. google.com

To produce calcium valproate, valproic acid is reacted with a calcium compound. Suitable calcium sources include calcium hydroxide (B78521), calcium oxide, calcium carbonate, and calcium chloride. google.com.na The reaction is often carried out in a solvent such as water, methanol (B129727), ethanol (B145695), or a mixture thereof, with a stoichiometric ratio of 1:2 between the calcium compound and valproic acid. google.com.na

A detailed, established laboratory-scale synthesis of sodium valproate, a closely related salt, provides a procedural template that can be adapted for calcium valproate. This process involves:

Reacting a sodium ethoxide solution with diethyl malonate.

Adding 1-bromopropane to the reaction mixture.

Refluxing the mixture, followed by cooling and filtration to remove sodium bromide.

Distilling the filtrate to recover ethanol and obtain crude diethyl dipropylmalonate. google.com

This intermediate is then hydrolyzed and decarboxylated to form valproic acid, which can subsequently be neutralized with a calcium base to form calcium valproate.

Advancements in Calcium Valproate Synthesis Techniques

Green chemistry principles are also being applied to the synthesis process. For instance, solid-liquid phase transfer catalysis has been explored for the alkylation step, using solid potassium carbonate as a base and a quaternary ammonium (B1175870) salt as a catalyst. google.com This method can lead to a more environmentally friendly and efficient synthesis.

Furthermore, advancements in formulation, such as the development of extended-release and intravenous formulations, have been a focus, although these relate more to the drug delivery aspect than the core synthesis of the chemical compound itself. karger.com

Exploration of Novel Calcium Valproate Derivatives for Preclinical Investigations

The simple structure of valproic acid makes it an ideal candidate for structural modifications to develop new derivatives with potentially improved properties. mdpi.com Research in this area aims to create analogues with enhanced efficacy and a better safety profile. mdpi.comnih.gov

Structure-Activity Relationship Studies of Valproate Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For valproic acid, numerous analogs have been synthesized and evaluated to identify key structural features for its anticonvulsant effects.

One area of focus has been on unsaturated analogs. For example, 2-ene-VPA, a metabolite of valproic acid, has shown comparable anticonvulsant activity to the parent compound. mdpi.com Another analog, 4-ene-VPA, also demonstrates similar potency. mdpi.com Studies on a series of cyclic and acyclic analogs identified cyclooctylideneacetic acid as a particularly potent anticonvulsant, even more so than valproic acid itself. mdpi.comnih.gov The potency of these analogs was found to be highly correlated with molecular volume and lipophilicity, suggesting a role for the plasma membrane in their mechanism of action rather than a specific receptor site. nih.gov

Amide and urea (B33335) derivatives have also been extensively studied. mdpi.comacs.org For instance, (E)-2-ene valproyl glycinamide (B1583983) has demonstrated a good anticonvulsant profile in preclinical models. researchgate.net The analysis of various derivatives has pointed to the importance of the electronic properties of the C=O group and adjacent atoms in determining anticonvulsant activity, suggesting that electrostatic interactions with a receptor active site are significant. acs.org

Table 1: Selected Valproic Acid Analogs and their Preclinical Findings

| Analog | Key Findings | Reference |

|---|---|---|

| 2-ene-VPA | Comparable anticonvulsant activity to VPA. | mdpi.com |

| 4-ene-VPA | Similar anticonvulsant potency to VPA. | mdpi.com |

| Cyclooctylideneacetic acid | More potent than VPA with reduced sedation in mice. | mdpi.comnih.gov |

| (E)-2-ene valproyl glycinamide | Good anticonvulsant profile in mice and rats. | researchgate.net |

| 4-(Valproylamido)benzenesulfonamide | Active in the MES test with no neurotoxicity at tested doses. | researchgate.net |

Synthesis and Evaluation of Sugar-Ester Derivatives of Valproic Acid

Sugar-ester derivatives of valproic acid have been developed as prodrugs, initially to create slow-release formulations. mdpi.com These derivatives have also been found to exert direct actions on the brain. mdpi.com

One notable example is dimethylenexylitol valproate (VDMX), which was found to be significantly more potent than valproic acid in suppressing epileptiform activity in rat hippocampal slices. mdpi.com Other research has explored the synthesis of myo-inositol esters of valproic acid. researchgate.net For instance, (+/-)-3,6-Di-O-valproil-myo-inositol showed anticonvulsant activity four times higher than that of valproic acid in the MES test. researchgate.net

SAR studies on valproate sugar esters have revealed several key insights:

Derivatives containing glucitol or galactitol had similar antiepileptic potency to the lead compound. nih.gov

The introduction of pyranoses or furanoses resulted in inactive or even pro-epileptic compounds. nih.gov

The position of the valproate ester on the sugar moiety is critical for activity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Calcium valproate | |

| Valproic acid | |

| Diethyl malonate | |

| Ethyl cyanoacetate | |

| 1-bromopropane | |

| Calcium hydroxide | |

| Calcium oxide | |

| Calcium carbonate | |

| Calcium chloride | |

| Sodium valproate | |

| Diethyl dipropylmalonate | |

| Potassium carbonate | |

| 2-ene-VPA | |

| 4-ene-VPA | |

| Cyclooctylideneacetic acid | |

| (E)-2-ene valproyl glycinamide | |

| 4-(Valproylamido)benzenesulfonamide | |

| 3-aminovalproic acid | |

| 4-aminovalproic acid | |

| Dimethylenexylitol valproate | |

| (+/-)-3,6-Di-O-valproil-myo-inositol | |

| Glucitol | |

| Galactitol | |

| Pyranoses | |

| Furanoses | |

| L-carnitine | |

| Magnesium hydroxide | |

| Magnesium oxide | |

| Magnesium carbonate | |

| Magnesium chloride | |

| Thionyl chloride | |

| GABA | |

| Glutamate (B1630785) | |

| Lithium | |

| Trichostatin A | |

| Sodium butyrate | |

| Valpromide | |

| Lamotrigine | |

| Phenytoin (B1677684) |

Molecular and Cellular Mechanisms of Valproate Action

Modulation of Neurotransmitter Systems in Preclinical Models

Valproate significantly impacts several key neurotransmitter systems within the central nervous system. Its primary recognized actions involve enhancing the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), while simultaneously attenuating the effects of the primary excitatory neurotransmitter, glutamate (B1630785). nih.gov Furthermore, it has been shown to alter dopaminergic and serotonergic functions. droracle.aitg.org.au

A cornerstone of valproate's mechanism is the potentiation of the GABAergic system. medworksmedia.com By increasing the availability and activity of GABA, the principal inhibitory neurotransmitter in the brain, valproate reduces neuronal excitability. nih.govpatsnap.com This enhancement of GABAergic transmission is achieved through several distinct actions on GABA metabolism and receptor activity. nih.gov

Valproate influences the metabolic pathway of GABA. It inhibits GABA transaminase (GABA-T), the enzyme responsible for the initial breakdown of GABA into succinic semialdehyde. nih.govpatsnap.compatsnap.com By impeding this enzyme, valproate effectively increases the concentration of GABA in the synaptic cleft. patsnap.compatsnap.com

Furthermore, valproate inhibits a subsequent enzyme in the degradation pathway, succinic semialdehyde dehydrogenase (SSADH). patsnap.comdrugbank.comnih.gov SSADH is responsible for converting succinic semialdehyde to succinic acid. medworksmedia.com Inhibition of SSADH leads to an accumulation of succinic semialdehyde, which in turn acts as an inhibitor of GABA-T, further reducing GABA metabolism and elevating its functional levels in the brain. drugbank.com In vitro studies have demonstrated that valproate is a potent inhibitor of SSADH, while its inhibition of GABA-T in brain homogenates occurs at high concentrations. nih.gov

| Enzyme | Action of Valproate | Primary Consequence | Reference |

|---|---|---|---|

| GABA Transaminase (GABA-T) | Inhibition | Decreased degradation of GABA | nih.govpatsnap.compatsnap.com |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Inhibition | Increased Succinic Semialdehyde, leading to secondary inhibition of GABA-T | patsnap.comdrugbank.comnih.gov |

Valproate potentiates GABAergic functions in specific brain regions, such as the substantia nigra, which are implicated in the control of seizure propagation. nih.govmedworksmedia.com Beyond increasing GABA levels, valproate appears to directly and indirectly enhance GABA-mediated responses at the receptor level. nih.gov It has been reported to facilitate responses at both GABA-A and GABA-B receptors. nih.gov Some evidence suggests that valproate may interact with the benzodiazepine (B76468) regulatory sites on GABA-A receptors, prolonging the inhibitory postsynaptic potential. nih.gov Additionally, it may contribute to an increase in the number of GABA-A receptors as a downstream effect of increased brain-derived neurotrophic factor (BDNF) expression. drugbank.com

Complementing its enhancement of inhibitory systems, valproate also dampens excitatory neurotransmission, primarily by modulating the glutamate system. nih.gov It has been shown to reduce neuronal excitation mediated by the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. nih.govnih.gov Preclinical studies have demonstrated that valproate can block cell firing and excitatory responses induced by NMDA. droracle.ainih.gov This effect may be achieved through a presynaptic mechanism, as valproate has been found to reduce the release of the excitatory amino acid aspartate, which can act on NMDA receptors. researchgate.net

Chronic administration of valproate has been observed to reduce the surface expression and synaptic localization of certain AMPA receptor subunits (GluR1/2) in the hippocampus, further contributing to the attenuation of excitatory signals. jneurosci.org However, some research indicates that valproate does not directly antagonize the glutamate system and may not protect against NMDA-induced seizures in all models. plos.org

| Receptor Type | Observed Effect of Valproate | Potential Mechanism | Reference |

|---|---|---|---|

| NMDA Receptors | Attenuates receptor-mediated excitation | Reduces presynaptic release of aspartate; Blocks NMDA-induced cell firing | nih.govdroracle.airesearchgate.net |

| AMPA Receptors | Reduces synaptic localization of GluR1 and GluR2/3 subunits (chronic treatment) | Alters receptor trafficking and surface expression | jneurosci.org |

Valproate also modulates monoaminergic systems, although these effects may be more relevant to its actions in psychiatric disorders than its anticonvulsant properties. nih.gov Studies using in vivo microdialysis have shown that valproate can increase extracellular levels of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), as well as serotonin (B10506) (5-HT) in brain regions like the hippocampus. ucl.ac.ukcapes.gov.br

The mechanism for these effects is complex. Valproate may indirectly enhance the activity of the dopamine D2 receptor pathway through epigenetic mechanisms. nih.gov It has also been suggested that activation of 5-HT1A receptors by valproate can lead to increased dopamine release in the prefrontal cortex. nih.gov However, studies in healthy human subjects using neuroendocrine challenge tests did not find significant alterations in hypothalamic or pituitary 5-HT1A or dopamine receptor responses after short-term valproate administration. researchgate.netnih.gov This suggests the effects may be region-specific or dependent on the duration of treatment. nih.gov

Gamma-Aminobutyric Acid (GABA) System Interactions

Ion Channel Modulation and Membrane Excitability

Valproate's interaction with voltage-gated sodium channels is a key aspect of its mechanism. patsnap.comwikipedia.orgpatsnap.com It has been shown to block these channels, which are fundamental for the initiation and propagation of action potentials. patsnap.compatsnap.com By inhibiting the influx of sodium ions into neurons, valproate reduces neuronal excitability and the rate of firing, which is particularly relevant in conditions like epilepsy characterized by excessive neuronal activity. patsnap.compatsnap.comnih.gov

Furthermore, valproate influences the recovery of sodium channels from inactivation. researchgate.netcdnsciencepub.com Studies have demonstrated that valproate slows the time course of recovery from fast inactivation and enhances steady-state slow inactivation. cdnsciencepub.com This action effectively prolongs the refractory period of the neuron, making it less likely to fire in rapid succession and contributing to the suppression of high-frequency neuronal firing. nih.gov However, some research in rat hippocampal slices did not observe a significant effect of valproate on the refractory period or recovery from inactivation, suggesting that its primary antiepileptic effect in this brain region may not be solely explained by its action on sodium channels. nih.gov

Table 1: Effects of Valproate on Voltage-Gated Sodium Channels

| Effect | Mechanism | Functional Consequence | Supporting Evidence |

|---|---|---|---|

| Inhibition of high-frequency neuronal firing | Blocks voltage-gated sodium channels. | Reduces neuronal excitability and propagation of action potentials. | patsnap.compatsnap.comnih.gov |

| Delayed recovery from inactivation | Slows the recovery of sodium channels from both fast and slow inactivation states. | Prolongs the neuronal refractory period, preventing rapid, repetitive firing. | researchgate.netcdnsciencepub.com |

| Controversial findings | Some studies in specific brain regions (hippocampal slices) show no significant effect on recovery from inactivation. | Suggests that the primary mechanism may vary depending on the neuronal population. | nih.gov |

Valproate's influence on T-type calcium channels is another critical component of its therapeutic action, involving both direct inhibition and indirect epigenetic mechanisms.

Valproate directly inhibits low-voltage-activated (LVA) T-type calcium channels. patsnap.comnih.govjove.comsymbiosisonlinepublishing.com This action is significant as these channels are involved in the generation of rhythmic, oscillatory activity in thalamocortical neurons, which is a hallmark of absence seizures. nih.gov By blocking T-type calcium currents, valproate helps to suppress this abnormal burst firing of neurons. patsnap.comnih.gov Studies have shown that valproate can block T-type calcium currents in thalamocortical neurons, with a more pronounced effect observed in genetic animal models of absence epilepsy. nih.gov The inhibition of these channels contributes to the reduction of neuronal hyperexcitability. symbiosisonlinepublishing.com

Paradoxically, valproate can also lead to the upregulation of T-type calcium channels through an epigenetic mechanism. nih.govnih.gov Valproate is a known inhibitor of histone deacetylases (HDACs). nih.govnih.gov By inhibiting HDACs, valproate can lead to the hyperacetylation of histones, which alters chromatin structure and increases the transcription of certain genes. nih.govnih.gov

Research has demonstrated that valproate exposure increases the mRNA levels of all subtypes of T-type calcium channels (encoded by Cacna1g, Cacna1h, and Cacna1i genes) in embryonic neural progenitor cells. nih.govmdpi.comnih.gov Specifically, the protein levels of CaV3.1 have been shown to increase following treatment with valproate and other HDAC inhibitors. nih.gov This upregulation is linked to increased histone H3 acetylation in the promoter region of the Cacna1g gene, which codes for CaV3.1. nih.govmdpi.com While seemingly counterintuitive to its inhibitory role, this epigenetic effect may contribute to neurodevelopmental processes and the long-term effects of the drug. nih.gov

Table 2: Modulation of T-Type Calcium Channels by Valproate

| Mechanism | Specific Target | Effect | Functional Implication | Supporting Evidence |

|---|---|---|---|---|

| Direct Inhibition | T-type calcium channels | Blocks channel current. | Suppresses rhythmic burst firing in thalamocortical neurons, reducing absence seizures. | patsnap.comnih.govjove.comsymbiosisonlinepublishing.com |

| Epigenetic Upregulation | Histone Deacetylases (HDACs) | Inhibits HDAC activity, leading to histone hyperacetylation. | Alters gene expression. | nih.govnih.gov |

| T-type calcium channel genes (e.g., Cacna1g for CaV3.1, Cacna1h for CaV3.2) | Increases mRNA and protein expression of CaV3.1 and CaV3.2. | May contribute to long-term neurodevelopmental effects. | nih.govmdpi.comnih.gov |

Table 3: Valproate's Effects on Other Ion Channels

| Channel Type | Observed Effect | Potential Functional Consequence | Supporting Evidence |

|---|---|---|---|

| L-type Calcium Channels | Some evidence suggests enhancement, while other studies show no change in specific subunit expression. | May be involved in neuronal plasticity and neuroprotection, but the role is not fully established. | nih.govbiomolther.org |

| N-type Calcium Channels | Some reports of modulation. | The exact contribution to valproate's therapeutic action is unclear. | nih.govpharmgkb.org |

| Potassium Channels | Voltage-dependent dual action: transient increase in conductance at negative potentials and marked reduction at positive potentials. | May contribute to stabilizing the membrane potential and preventing excessive firing. | nih.gov |

T-Type Calcium Channel Modulation

Epigenetic Modulation and Gene Expression Regulation

Calcium valproate is a recognized epigenetic modulator, influencing gene expression without altering the DNA sequence itself. Its primary mechanisms involve the inhibition of histone deacetylases (HDACs), leading to subsequent changes in chromatin structure and DNA methylation status. droracle.ailabforvets.com

Histone Deacetylase (HDAC) Inhibition Mechanisms

Valproic acid (VPA), the active component of calcium valproate, is a well-documented inhibitor of histone deacetylases (HDACs), particularly class I and IIa HDACs. ahajournals.orgaacrjournals.orgnih.gov This inhibition is believed to occur through the binding of VPA to the catalytic center of the HDAC enzyme, which blocks substrate access. nih.govembopress.org This action prevents the removal of acetyl groups from histone proteins, leading to a state of hyperacetylation. nih.govembopress.org Specifically, VPA has been shown to inhibit the activity of HDAC1 and HDAC2. nih.govnih.gov Some research indicates that VPA can also induce the proteasomal degradation of HDAC2. labforvets.comnih.gov

A primary consequence of HDAC inhibition by valproate is the increased acetylation of core histone proteins, notably histone H3 and histone H4. aacrjournals.orgnih.govacs.orgnih.gov This hyperacetylation of the N-terminal tails of these histones reduces the electrostatic affinity between the histones and DNA. acs.org Studies have demonstrated that VPA treatment leads to a significant and persistent increase in the acetylation levels of both H3 and H4 in various cell types. aacrjournals.orgnih.govplos.org For instance, increased acetylation of H3 and H4 has been observed at the promoter regions of specific genes following VPA administration. plos.org This effect can be detected within hours of treatment and can persist for an extended period. aacrjournals.org

The induction of histone hyperacetylation by valproate directly leads to chromatin remodeling. labforvets.comacs.org The increased negative charge from acetyl groups causes a relaxation of the chromatin structure, transitioning it from a condensed, transcriptionally silent state (heterochromatin) to a more open, accessible state (euchromatin). acs.org This "open" chromatin configuration allows for greater access of transcription factors and the transcriptional machinery to DNA, thereby influencing gene expression. acs.org VPA-induced chromatin decondensation has been observed to last longer than the period required to promote histone acetylation, suggesting additional, more stable epigenetic modifications are also at play. frontiersin.orgnih.gov Furthermore, VPA has been shown to affect chromatin structure by regulating chromatin modulation proteins, such as depleting structural maintenance of chromosome (SMC) proteins. labforvets.comnih.gov

DNA Methylation Status Alterations and Demethylation Pathways

Beyond histone acetylation, valproate also influences DNA methylation, a key epigenetic mark typically associated with gene silencing. acs.orgfrontiersin.org VPA has been shown to induce DNA demethylation, a process that can lead to the reactivation of gene expression. acs.orgfrontiersin.org This demethylation can occur through both passive and active pathways, depending on the cell type. acs.orgfrontiersin.org

The passive pathway involves the suppression of DNA methyltransferase (DNMT) activity, the enzymes responsible for maintaining methylation patterns during cell replication. frontiersin.orgscielo.br VPA treatment can lead to a decrease in the expression of DNMT1. acs.org

The active DNA demethylation pathway, which is replication-independent, involves the action of the ten-eleven translocation (TET) family of enzymes. acs.orgfrontiersin.orgscielo.br VPA has been shown to increase the expression of TET1, which facilitates the conversion of 5-methylcytosine (B146107) (5mC) to cytosine, effectively removing the methyl mark. frontiersin.orgnih.gov These changes in DNA methylation are generally more stable than histone acetylation, potentially leading to long-term alterations in gene expression. frontiersin.org

Regulation of Gene Expression (e.g., BDNF, SCN3A, pro-apoptotic genes, neurodevelopmental genes)

The epigenetic modifications induced by calcium valproate culminate in the altered expression of a wide array of genes.

Brain-Derived Neurotrophic Factor (BDNF): VPA has been shown to increase the expression of BDNF, a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. semanticscholar.orgkoreamed.orgoup.com This upregulation is, in part, mediated by VPA's HDAC inhibitory activity and can be linked to the activation of the ERK pathway. oup.comjneurosci.org In some contexts, VPA's effect on BDNF is region-specific and can be influenced by other factors. researchgate.net

SCN3A: VPA has been found to downregulate the expression of SCN3A, a gene encoding a voltage-gated sodium channel subunit that is often overexpressed in epilepsy. semanticscholar.orgnih.govmdpi.com This downregulation is achieved through an epigenetic mechanism involving increased methylation of the SCN3A promoter. semanticscholar.orgnih.gov

Pro-apoptotic Genes: VPA can modulate the expression of genes involved in apoptosis (programmed cell death). It has been observed to upregulate the expression of pro-apoptotic genes like Bax while downregulating anti-apoptotic genes such as bcl-2. mdpi.comnih.govspandidos-publications.com This shift in the balance of apoptotic regulators can contribute to the induction of apoptosis in certain cell types, such as cancer cells. nih.gov

Neurodevelopmental Genes: Prenatal exposure to VPA has been associated with changes in the expression of numerous genes critical for neurodevelopment. nih.govbiorxiv.org Studies have revealed that VPA can dysregulate genes involved in neurogenesis, axon growth, synaptogenesis, and the function of various neurotransmitter systems. biorxiv.org This includes genes like GAD2, involved in GABA synthesis, and Foxp4, which plays a role in neurogenesis. nih.gov

Intracellular Signaling Pathway Modulation

In addition to its epigenetic effects, calcium valproate influences several intracellular signaling pathways. It is known to modulate pathways involving glycogen (B147801) synthase kinase-3 (GSK-3) and protein kinase C (PKC). patsnap.com Furthermore, VPA can affect calcium signaling, a fundamental process in neuronal function. researchgate.netportlandpress.com It has been reported to modulate the activity of various calcium channels, including T-type, L-type, and N-type channels, which are crucial for neurotransmitter release and gene expression. nih.govnih.gov By altering these signaling cascades, valproate can impact a wide range of cellular processes, from neurotransmission to cell survival. droracle.aipatsnap.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, is another significant target of valproate. symbiosisonlinepublishing.comnih.gov Valproate has been observed to activate the ERK1/2 pathway, leading to the phosphorylation of ERK1/2. frontiersin.orgresearchgate.net This activation is not universally consistent across all cell types and conditions, with some studies showing cell type-specific effects on ERK1/2 phosphorylation that are independent of histone deacetylase (HDAC) inhibition. d-nb.info

The activation of the MAPK/ERK pathway by valproate is believed to contribute to its neurotrophic and neuroprotective effects. scirp.org This pathway is initiated by various upstream signals and involves a cascade of protein kinases that ultimately phosphorylate target proteins, influencing cellular processes like proliferation, differentiation, and survival. d-nb.infonih.gov For instance, valproate-induced activation of ERK1/2 has been linked to the phosphorylation of anti-apoptotic proteins and the inhibition of apoptosis in certain cell types. tandfonline.com

Protein Kinase C (PKC) Interactions

Valproate also interacts with the Protein Kinase C (PKC) signaling pathway, an important regulator of neuronal signal transduction. nih.govscirp.org Chronic exposure to valproate has been shown to decrease the activity of PKC in both membrane and cytosolic fractions of cells. nih.gov This effect is isozyme-selective, with studies demonstrating a reduction in the levels of PKCα and PKCε, but not other isoforms like δ or ζ. nih.gov

The downregulation of specific PKC isozymes by valproate is thought to play a role in its therapeutic effects, particularly in the context of bipolar disorder, where alterations in PKC signaling have been implicated. nih.govdrugbank.com The mechanism appears to be indirect, as valproate added directly to reaction mixtures does not alter PKC activity. nih.gov Furthermore, valproate has been shown to inhibit the activation of PKCε induced by substance P. drugbank.com

Wnt/β-catenin Pathway Involvement

The Wnt/β-catenin signaling pathway is critically involved in development, cell fate determination, and synaptic plasticity. Valproate has been shown to activate this pathway, an effect that is closely linked to its inhibition of GSK-3β. nih.govnih.gov GSK-3β is a key negative regulator of the Wnt/β-catenin pathway; its inhibition by valproate leads to the stabilization and nuclear accumulation of β-catenin. nih.govnih.govmdpi.com

Once in the nucleus, β-catenin acts as a transcriptional co-activator, influencing the expression of target genes involved in processes such as neurogenesis. nih.gov For example, valproate has been shown to increase β-catenin levels and induce the expression of NeuroD1, a Wnt target gene involved in neuronal differentiation. nih.gov This activation of the Wnt/β-catenin pathway is a proposed mechanism for valproate's effects on hair follicle development and regeneration. mdpi.comconsensus.applongdom.org

PI3K and TGF-beta Signaling

Valproate's influence extends to the Phosphoinositide 3-kinase (PI3K) and Transforming growth factor-beta (TGF-β) signaling pathways. The PI3K/Akt pathway is crucial for cell growth, survival, and proliferation. europeanreview.org Valproate has been demonstrated to activate the PI3K/Akt pathway in various cell types, including muscle cells. nih.govresearchgate.net This activation can lead to downstream effects such as the upregulation of MICA and MICB in pancreatic cancer cells, sensitizing them to immune-mediated lysis. nih.gov However, the effect of valproate on this pathway can be cell-type dependent, with some studies showing suppression in other contexts. researchgate.net

Regarding TGF-β signaling, which is involved in processes like cell growth, differentiation, and epithelial-mesenchymal transition, valproate's interactions are less direct but have been noted in the broader context of its effects on various signaling cascades. capes.gov.brjst.go.jp For instance, prenatal exposure to valproate has been associated with elevated levels of TGF-β1 in hippocampal tissue. mdpi.com

mTOR and JAK/STAT Pathways

The mammalian target of rapamycin (B549165) (mTOR) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are also modulated by valproate. The mTOR pathway, a downstream effector of the PI3K/Akt pathway, is a central regulator of cell growth and protein synthesis. europeanreview.orgresearchgate.net Valproate has been shown to activate the Akt/mTOR pathway, which can promote cell survival and proliferation. europeanreview.orgresearchgate.net

The JAK/STAT pathway is involved in cellular responses to cytokines and growth factors, mediating processes like cell division and differentiation. europeanreview.org Valproate has been shown to influence this pathway; for example, it can downregulate the JAK/STAT pathway by upregulating the expression of Suppressor of Cytokine Signaling 5 (SOCS5). nih.gov In other contexts, prenatal valproate exposure has been shown to enhance JAK2/STAT3 signaling. mdpi.com

Cellular Processes and Molecular Targets

The diverse molecular interactions of valproate translate into effects on a wide array of cellular processes and molecular targets. researchgate.netscirp.org As a histone deacetylase (HDAC) inhibitor, valproate can alter gene expression, impacting transcription regulation, cell survival, and ion homeostasis. nih.govresearchgate.net

Table 1: Key Cellular Processes and Molecular Targets of Valproate

| Cellular Process/Target | Effect of Valproate | Key Signaling Pathway(s) Involved |

| Gene Expression | Alters expression of multiple genes nih.gov | HDAC Inhibition, Wnt/β-catenin nih.gov |

| Neurogenesis | Stimulates proliferation and differentiation of neural progenitor cells nih.govscirp.org | Wnt/β-catenin, MAPK/ERK nih.govscirp.org |

| Apoptosis | Can be pro- or anti-apoptotic depending on cell type and dose tandfonline.com | PI3K/Akt, MAPK/ERK, p38 MAPK tandfonline.comeuropeanreview.org |

| Cell Cycle | Can induce cell cycle arrest frontiersin.orgscirp.org | p21Cip/WAF1 scirp.org |

| Axonal Remodeling | Induces changes in axon morphology and growth cone size nih.gov | GSK-3 Inhibition nih.gov |

| Synaptic Plasticity | Modulates synaptic remodeling drugbank.com | PKC Inhibition drugbank.com |

| Ion Homeostasis | Affects ion channel function symbiosisonlinepublishing.comscirp.org | Direct modulation of Na+ and Ca2+ channels symbiosisonlinepublishing.comscirp.org |

Table 2: Summary of Valproate's Impact on Signaling Pathways

| Signaling Pathway | Primary Effect of Valproate | Downstream Consequences |

| GSK-3 | Inhibition (indirect) nih.govresearchgate.net | β-catenin stabilization, modulation of gene expression nih.govnih.gov |

| MAPK/ERK1/2 | Activation frontiersin.orgresearchgate.net | Neuroprotection, cell survival, differentiation scirp.orgtandfonline.com |

| PKC | Inhibition (isozyme-selective) nih.gov | Modulation of neuronal signaling and synaptic plasticity nih.govdrugbank.com |

| Wnt/β-catenin | Activation nih.govnih.gov | Neurogenesis, cell fate determination nih.govmdpi.com |

| PI3K/Akt | Activation nih.govresearchgate.net | Cell survival, growth, proliferation europeanreview.orgresearchgate.net |

| mTOR | Activation europeanreview.orgresearchgate.net | Protein synthesis, cell growth europeanreview.orgresearchgate.net |

| JAK/STAT | Modulation (up or down) mdpi.comnih.gov | Regulation of cellular responses to cytokines europeanreview.orgnih.gov |

Neuronal Excitability and Firing Rate Control

Valproate modulates neuronal excitability and firing rates through several key actions, primarily by enhancing inhibitory processes and directly affecting ion channel function. nih.govresearchgate.net

Modulation of Voltage-Gated Ion Channels : Valproate directly impacts the function of several voltage-gated ion channels. patsnap.comresearchgate.net

Sodium Channels : It blocks voltage-gated sodium channels, which are critical for initiating and propagating action potentials. patsnap.comepilepsysociety.org.uk This action reduces high-frequency neuronal firing. nih.govfrontiersin.org Interestingly, research on prokaryotic sodium channel models indicates that valproate binds to a site associated with the voltage sensor rather than the channel pore, distinguishing its mechanism from other anticonvulsants. nih.gov

Calcium Channels : Valproate has been shown to inhibit T-type calcium channels. patsnap.compatsnap.comepilepsysociety.org.uk These channels are involved in the rhythmic burst firing of neurons, particularly in thalamic neurons. patsnap.com

Reduction of Neuronal Firing : In patch-clamp recordings of hippocampal CA1 pyramidal neurons, therapeutically relevant concentrations of valproate significantly reduced the frequency of action potential firing. nih.gov Similarly, in a pentylenetetrazole-induced epilepsy model using snail neurons, sodium valproate was found to reduce neuronal excitability by hyperpolarizing the resting membrane potential and decreasing the firing rate. brieflands.com

Table 1: Effects of Valproate on Neuronal Excitability

| Mechanism | Target | Observed Effect | Reference(s) |

|---|---|---|---|

| GABAergic Enhancement | GABA Transaminase | Inhibition, leading to increased GABA levels. | patsnap.compatsnap.compatsnap.com |

| Glutamic Acid Decarboxylase | Potential stimulation, increasing GABA synthesis. | patsnap.compatsnap.com | |

| Presynaptic Terminals | Increased frequency of mIPSCs. | nih.gov | |

| Ion Channel Modulation | Voltage-Gated Sodium Channels | Blockade, reducing high-frequency firing. | patsnap.comnih.govepilepsysociety.org.uk |

| T-Type Calcium Channels | Inhibition, preventing burst firing. | patsnap.comepilepsysociety.org.uk | |

| Neuronal Activity | Hippocampal Neurons | Reduced action potential firing frequency. | nih.gov |

| Snail Neurons (Epilepsy Model) | Hyperpolarization and decreased firing rate. | brieflands.com |

Neuroprotection and Neuronal Survival in Preclinical Models

Valproate exhibits significant neuroprotective properties in various preclinical models, largely by activating cell survival pathways and upregulating protective proteins. nih.gov This effect is attributed to its ability to modulate signaling cascades crucial for neuronal health and resilience. scirp.org

Activation of Survival Pathways : Valproate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway. drugbank.comjneurosci.org The ERK cascade is essential for neurotrophic factors to regulate neuronal survival and growth. scirp.orgjneurosci.org Valproate treatment in rats leads to increased levels of activated ERK in cortical neurons. jneurosci.org

Upregulation of Anti-Apoptotic Proteins : A key mechanism for valproate's neuroprotective effect is the increased expression of anti-apoptotic proteins, particularly B-cell lymphoma 2 (Bcl-2). scirp.orgjneurosci.orgnih.gov Studies have demonstrated that VPA-induced neuroprotection against glutamate toxicity is blocked when the upregulation of endogenous α-synuclein is prevented, a process linked to increased Bcl-2 expression. jneurosci.org In models of ischemia-reperfusion injury, valproate treatment increased the expression of Bcl-2 while reducing levels of activated caspase-3, a key executioner of apoptosis. scielo.org Similarly, in a mouse model of retinitis pigmentosa, valproate was found to prevent photoreceptor cell apoptosis by increasing Bcl-2 expression. arvojournals.org

Induction of Neurotrophic Factors : Valproate stimulates the expression of brain-derived neurotrophic factor (BDNF), a protein vital for neuronal growth, plasticity, and survival. drugbank.com This is considered a downstream effect of ERK pathway activation. drugbank.com

Neurogenesis and Neural Stem Cell Differentiation

Valproate has been found to actively promote the generation of new neurons (neurogenesis) and influence the differentiation of neural stem cells (NSCs), primarily through its action as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3) and Histone Deacetylases (HDACs). nih.govnih.gov

Inhibition of GSK-3 : Valproate inhibits GSK-3, a key enzyme that negatively regulates several signaling pathways involved in development and cell fate. nih.govjneurosci.org Inhibition of GSK-3 is a critical mechanism for enhancing neurogenesis. cpn.or.kr By inhibiting GSK-3, valproate activates the Wnt/β-catenin signaling pathway. nih.govplos.org This activation leads to the stabilization of β-catenin, which can then translocate to the nucleus to promote the expression of genes involved in neuronal differentiation. nih.govmdpi.com Studies show that VPA promotes the differentiation of NSCs into neurons by activating Wnt-3α and β-catenin. nih.gov

Promotion of Neuronal Differentiation : In cultured rat forebrain stem cells, valproate exposure significantly increased the number of neurons, particularly GABAergic neurons, and enhanced neurite outgrowth. stemcell.com It also promotes the differentiation of adult mesenchymal stem cells toward a neuronal phenotype. nih.gov Chronic treatment with valproate has been shown to enhance neurogenesis in the hippocampus of adult mice. jneurosci.org In some contexts, valproate normalizes seizure-induced aberrant neurogenesis, suggesting a modulatory rather than purely proliferative role. mdpi.com

Activation of Pro-neural Transcription Factors : Treatment of neural progenitor cells with valproate leads to an increase in the expression of pro-neural transcription factors, which drives the cells toward a neuronal fate. nih.gov

Apoptosis and Cell Cycle Regulation

Valproate exerts significant influence over programmed cell death (apoptosis) and the cell cycle, primarily through its function as an HDAC inhibitor. nih.govoup.com These actions are particularly evident in cancer cell lines but also underlie its neuroprotective effects.

Induction of Apoptosis via the Intrinsic Pathway : In various cancer cell models, valproate induces apoptosis by activating the intrinsic (mitochondrial) pathway. nih.govoup.com This is characterized by the activation of caspase-9 and the subsequent activation of the executioner caspase-3, without involving caspase-8 of the extrinsic pathway. nih.govoup.com This process is often associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.com

Cell Cycle Arrest : Valproate can halt the cell cycle, typically at the G0/G1 phase. oup.comwaocp.org This arrest is associated with changes in the expression of key cell cycle regulatory proteins. nih.gov For instance, valproate has been shown to increase the expression of the cyclin-dependent kinase inhibitors p21 and p27, while reducing the expression of cyclins like Cyclin A and Cyclin D1. nih.govspandidos-publications.com

HDAC Inhibition : The regulation of apoptosis and the cell cycle is linked to valproate's role as an HDAC inhibitor. nih.govoup.com By inhibiting HDACs, valproate causes hyperacetylation of histones, which alters chromatin structure and leads to changes in the expression of genes that control cell survival and proliferation. spandidos-publications.com

Table 2: Valproate's Influence on Apoptosis and Cell Cycle Proteins

| Protein | Function | Effect of Valproate | Reference(s) |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Upregulation (neuroprotection) / Downregulation (cancer cells) | jneurosci.orgscielo.orgspandidos-publications.com |

| Bax | Pro-apoptotic | Upregulation (in cancer cells) | spandidos-publications.com |

| Caspase-9 | Initiator caspase (intrinsic pathway) | Activation | nih.govoup.com |

| Caspase-3 | Executioner caspase | Activation (cancer cells) / Reduction (neuroprotection) | scielo.orgnih.gov |

| p21 / p27 | Cyclin-dependent kinase inhibitors | Upregulation | nih.govspandidos-publications.comwaocp.org |

| Cyclin A / D1 | Cell cycle progression | Reduced expression | nih.govspandidos-publications.com |

Synaptic Plasticity Modulation

The effect of valproate on synaptic plasticity—the ability of synapses to strengthen or weaken over time—is complex, with studies reporting conflicting results depending on the model and developmental stage.

Inhibition of Long-Term Potentiation (LTP) : Several studies report that valproate impairs LTP, a cellular correlate of learning and memory. Acute exposure to valproate has been shown to inhibit the induction of both LTP and long-term depression (LTD) in rat hippocampal slices. nih.gov The impairment of LTP by valproate could be reversed by a GABA-A receptor antagonist, suggesting the effect is linked to enhanced GABAergic inhibition. nih.gov Other studies have also shown that VPA can inhibit LTP mediated by the NMDA receptor. nih.gov

Developmental-Dependent Effects : In a rat model of autism induced by prenatal VPA exposure, young rats show an increase in LTP in the medial prefrontal cortex. frontiersin.org However, as these rats mature into adulthood, this phenotype reverses, resulting in a reduction of both NMDA receptor-mediated currents and LTP. frontiersin.org This suggests that the long-term consequences of developmental exposure to valproate on synaptic plasticity are dynamic and can shift from hyper- to hypo-function over time. frontiersin.org

Anti-inflammatory and Antioxidative Effects

Valproate demonstrates both anti-inflammatory and antioxidative properties, which contribute to its neuroprotective capacity.

Anti-inflammatory Action : One proposed anti-inflammatory mechanism involves the inhibition of arachidonic acid metabolism. Valproate can inhibit the enzyme long-chain fatty acyl-CoA synthetase, which decreases the availability of arachidonyl-CoA, a precursor for inflammatory prostaglandins. drugbank.com

Antioxidative Effects : In preclinical models of brain injury, valproate has shown a capacity to mitigate oxidative stress. In a study on rats subjected to ischemia-reperfusion, treatment with valproic acid reduced the levels of malondialdehyde (a marker of lipid peroxidation) and significantly decreased the amount of carbonylated proteins (a marker of protein oxidation) in the affected brain hemisphere. scielo.org This action blocks the damaging effect of free radicals on essential cellular components. scielo.org

Preclinical Pharmacokinetics and Metabolism of Valproate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The oral toxicity of calcium valproate has been evaluated in mice, rats, and Beagle dogs, with median lethal doses ranging from 1100 to 3900 mg/kg in rodents. nih.gov In these acute studies, as well as in longer-term 2-, 13-, and 52-week studies in rats and dogs, observed clinical signs at high doses were primarily related to the central nervous system. nih.gov

Valproate is rapidly and almost completely absorbed from the gut after oral administration. wikipedia.org In dogs, the oral absorption of the immediate-release formulation of valproic acid is close to 100%, while the extended-release formulation has an absorption of 80%. msdvetmanual.com Once in the bloodstream, it is highly bound to plasma proteins, mainly albumin, with binding rates of 80–90%. wikipedia.org This protein binding is saturable and can be influenced by factors such as valproate concentration, albumin levels, age, and the concurrent use of other drugs. wikipedia.org The distribution of valproate extends to the cerebrospinal fluid, with concentrations being 1 to 10% of those found in blood plasma. wikipedia.org

The liver is the primary site of valproate metabolism. wikipedia.org The main metabolic pathways are glucuronidation and mitochondrial beta-oxidation, accounting for 30–50% and over 40% of an administered dose, respectively. wikipedia.org Less than 20% of a dose is eliminated through other oxidative mechanisms. wikipedia.org A small fraction, less than 3%, is excreted unchanged in the urine. wikipedia.org

Significant variations in the pharmacokinetic profiles of valproate have been observed across different animal species. biorxiv.org For instance, the elimination half-life of valproate is approximately 16±3 hours but can be significantly reduced to 4–9 hours when co-administered with enzyme-inducing drugs. wikipedia.org In dogs, the half-life is notably short, averaging 1.4 hours. msdvetmanual.com This variability in pharmacokinetic properties between species can influence the observed antiseizure effects in different rodent models of epilepsy. biorxiv.org

A study comparing calcium valproate and sodium valproate in rats over 13 weeks showed similar toxicity profiles. nih.gov In a one-year study in rats, calcium valproate was associated with reduced plasma protein and globulin levels and an increased incidence of atrophic pancreatitis at higher doses. nih.gov Conversely, a one-year study in dogs showed that calcium valproate was well-tolerated at the doses tested. nih.gov

| Animal Model | Key Pharmacokinetic Findings | Reference |

|---|---|---|

| Mice, Rats, Dogs | Oral median lethal doses of valproate forms ranged from 1100 to 3900 mg/kg in rodents. | nih.gov |

| Dogs | Oral absorption of immediate-release valproic acid is nearly 100%; extended-release is 80%. The average half-life is very short at 1.4 hours. | msdvetmanual.com |

| Rats | A 13-week study showed reduced plasma globulin and low white blood cell counts at doses of 800 mg/kg and higher. Testicular atrophy occurred at 1200 and 1600 mg/kg. | nih.gov |

| Dogs | A 13-week study showed testicular atrophy at 400 mg/kg and mild hepatocellular changes at all doses. A one-year study showed good tolerability. | nih.gov |

The distribution of valproic acid into the brain is less than that of other anticonvulsants like phenytoin (B1677684) or phenobarbital (B1680315). nih.gov This is partly due to its asymmetric transport across the blood-brain barrier (BBB), where the efflux (brain-to-blood) is greater than the influx (blood-to-brain). nih.govresearchgate.net Studies in rats using the intracarotid injection technique revealed a brain uptake index (BUI) of 51 ± 6%, indicating that the transport of valproate into the brain is about half that of water. nih.govresearchgate.net This polarized permeability of the BBB is a major factor in the diminished brain distribution of the drug. nih.gov

In rabbits, the BUI for valproate was found to be 47 ± 7% in newborns and 17 ± 6% in adults. nih.gov While plasma protein binding affects valproate transport, a portion of the protein-bound drug can still enter the brain due to enhanced dissociation from albumin in the brain's microcirculation. nih.gov Research in rodent models of traumatic brain injury (TBI) has shown that valproate administration can reduce BBB permeability. plos.org Similarly, in a mouse model of intracerebral hemorrhage (ICH), valproate administration helped maintain BBB integrity, reduced brain edema, and improved neurological outcomes. nih.govresearchgate.net

Identification and Characterization of Metabolites in Animal Systems

The metabolism of valproate is complex, involving several pathways and producing numerous metabolites. The major metabolic routes are glucuronidation and beta-oxidation in the mitochondria. nih.gov Valproate glucuronide is the primary metabolite found in urine. nih.gov

In rats, studies have investigated the regional distribution of valproic acid and ten of its metabolites in the brain. nih.gov These studies revealed that the parent drug and its metabolites have individual and inhomogeneous distribution patterns. nih.gov One notable metabolite, 2-(n-propyl)-(Z)-2-pentenoic acid [(Z)-2-en], was identified in brain tissue for the first time and showed a brain/serum concentration ratio approximately 14-fold higher than its (E)-isomer, highlighting the influence of stereochemistry on CNS penetration. nih.gov

Some metabolites of valproic acid are pharmacologically active. capes.gov.br For example, 4-ene-VPA, a product of CYP-mediated metabolism, is considered a toxic metabolite. mdpi.comnih.gov The formation of reactive metabolites like 4-ene-VPA-CoA ester in the mitochondria is linked to hepatotoxicity. nih.gov

| Metabolite | Key Characteristics | Reference |

|---|---|---|

| Valproate glucuronide | Major urinary metabolite (30-50% of dose). | wikipedia.orgnih.gov |

| 2-(n-propyl)-(Z)-2-pentenoic acid [(Z)-2-en] | Demonstrates significantly higher brain penetration compared to its (E)-isomer in rats. | nih.gov |

| 4-ene-VPA | A toxic metabolite formed via CYP enzymes. | mdpi.comnih.gov |

| 2-ene-VPA | A product of β-oxidation in hepatocytes. | nih.gov |

| Valproyl-CoA | A therapeutic metabolite formed during β-oxidation. | nih.gov |

Enzyme Kinetics of Valproate Metabolism in Preclinical Contexts

The metabolism of valproate is primarily carried out by UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes. wikipedia.orgmdpi.com Glucuronidation is the main pathway, with UGT1A6 and UGT2B7 being the most prominent enzymes involved. mdpi.com CYP-mediated oxidation, although a minor route, is significant for the formation of certain metabolites. pharmgkb.org The key enzymes in this pathway are CYP2C9, CYP2A6, and CYP2B6, which are responsible for producing metabolites such as 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. pharmgkb.orgoup.com

Studies in guinea pig liver preparations have shown that the glucuronidation of valproate is a nonlinear, saturable process within clinical concentration ranges. nih.gov The maximum reaction rate (Vmax) and Michaelis-Menten constant (Km) for VPA glucuronidation were estimated to be 1.8 µmol/min/kg and 0.3 µmol/ml, respectively, in liver homogenates. nih.gov These in vitro kinetic parameters were comparable to those observed in vivo. nih.gov

Pharmacokinetic Interactions in Animal Models (e.g., with other research compounds)

Valproate is known to interact with other drugs, which can alter its pharmacokinetics or the pharmacokinetics of the co-administered compounds. nih.govmedworksmedia.com These interactions often result from the induction or inhibition of metabolic enzymes. nih.gov

In animal models, co-administration of enzyme-inducing antiepileptic drugs like phenobarbital, phenytoin, and carbamazepine (B1668303) can increase the clearance of valproate, leading to lower plasma concentrations. medworksmedia.comscispace.com For instance, concurrent administration of phenobarbital or carbamazepine can reduce valproate concentrations by 30% to 40% in adults. medworksmedia.com Conversely, valproic acid can inhibit the metabolism of other drugs, such as carbamazepine and ethosuximide, leading to increased levels of these drugs. scispace.com

A study in male Wistar rats investigated the interaction of curcumin (B1669340) with four antiepileptic drugs, including valproate. nih.gov Co-administration of curcumin with a sub-therapeutic dose of valproate significantly increased the latency to myoclonic jerks induced by pentylenetetrazole (PTZ). nih.gov However, this combination did not cause any significant alteration in the serum levels of valproate, suggesting a pharmacodynamic rather than a pharmacokinetic interaction in this specific case. nih.gov

Toxicological Research in Preclinical Models

Acute and Chronic Toxicity Studies in Animal Species (e.g., mice, rats, dogs)

The oral toxicity of calcium valproate has been evaluated in mice, rats, and Beagle dogs, with comparisons made to valproic acid and sodium valproate. nih.gov

Acute Toxicity: In acute toxicity studies, the median lethal doses (LD50) of different forms of valproate in rodents were determined. These studies help in understanding the short-term effects of high doses of the substance. Clinical signs observed in these acute studies were often related to the central nervous system. nih.gov

Chronic Toxicity: Longer-term toxicity has been assessed in 2-, 13-, and 52-week studies in rats and dogs. At high doses, reductions in body weight or body weight gain and decreased food consumption were observed, which were also considered to be related to the central nervous system effects of the compound. nih.gov

In a 13-week study in rats, higher doses of calcium valproate led to several observable effects. These included reduced plasma globulin levels and low white blood cell counts, which were attributed to suppressed neutrophil maturation. nih.gov Additionally, platelet counts were reduced at the highest doses. nih.gov A significant finding in this study was the occurrence of testicular atrophy at higher concentrations. nih.gov

In dogs, a 13-week study with calcium valproate revealed mild hepatocellular changes at all tested doses and testicular atrophy at the highest dose. nih.gov However, in a longer, one-year study, calcium valproate was well tolerated by dogs at the doses administered. nih.gov

A one-year study in rats demonstrated reduced plasma protein and globulin levels. nih.gov A dose-dependent increase in the incidence and severity of atrophic pancreatitis was also noted at higher doses. nih.gov

Interactive Data Table: Summary of Chronic Toxicity Findings for Calcium Valproate

| Species | Duration | Key Findings |

|---|---|---|

| Rat | 13 weeks | Reduced plasma globulin, low white blood cell counts, reduced platelet counts, testicular atrophy. nih.gov |

| Dog | 13 weeks | Mild hepatocellular changes, testicular atrophy. nih.gov |

| Rat | 1 year | Reduced plasma protein and globulin, atrophic pancreatitis. nih.gov |

| Dog | 1 year | Well tolerated at the tested doses. nih.gov |

Organ-Specific Toxicity Mechanisms in Animal Models

In preclinical animal studies, valproate has been shown to induce liver-related changes. In a 13-week study, dogs administered calcium valproate exhibited mild hepatocellular changes across all dosage levels. nih.gov The mechanisms underlying valproate-induced hepatotoxicity are thought to involve the disruption of fatty acid metabolism and impairment of mitochondrial function. nih.gov One of the metabolites of valproic acid, 2-propyl-4-pentenoic acid, is significantly implicated in its hepatotoxicity. This metabolite can cause oxidative stress by depleting glutathione (B108866) stores and inhibiting fatty acid β-oxidation, leading to hepatic steatosis. nih.gov In rat models, valproic acid and its metabolites have been shown to be potent inducers of microvesicular steatosis, characterized by the presence of myeloid bodies, lipid vacuoles, and mitochondrial abnormalities. nih.gov

Testicular atrophy has been a notable finding in animal models exposed to calcium valproate. In a 13-week study, rats treated with higher doses of calcium valproate developed testicular atrophy. nih.gov Similarly, in a 13-week study in dogs, testicular atrophy was observed at the highest dose administered. nih.gov Chronic toxicity studies in adult rats and dogs have also shown that oral administration of valproic acid can lead to reduced spermatogenesis and testicular atrophy. hres.ca Studies on sodium valproate in male rats have also reported sloughing of epithelial cells in the testes. nih.gov The underlying mechanisms are thought to be related to oxidative stress. ekb.eg

Interactive Data Table: Testicular Toxicity Findings in Animal Models

| Species | Study Duration | Compound | Key Findings |

|---|---|---|---|

| Rat | 13 weeks | Calcium Valproate | Testicular atrophy at high doses. nih.gov |

| Dog | 13 weeks | Calcium Valproate | Testicular atrophy at the highest dose. nih.gov |

| Rat | Chronic | Valproic Acid | Reduced spermatogenesis and testicular atrophy. hres.ca |

| Rat | Not Specified | Sodium Valproate | Sloughing of epithelial cells in testes. nih.gov |

Evidence of pancreatitis has been observed in long-term animal studies with calcium valproate. In a one-year study, rats administered calcium valproate showed a dose-dependent increase in the incidence and severity of atrophic pancreatitis at higher doses. nih.gov While the precise mechanisms of valproate-induced pancreatitis are not fully elucidated, it is suggested that it may not be due to mitochondrial dysfunction but rather an accumulation of free radicals resulting from the depletion of radical scavengers. mdpi.com

While clinical studies have more extensively documented the effects of valproate on bone metabolism, the mechanisms are often explored through a general understanding of the drug's action rather than specific preclinical models of calcium valproate. Antiepileptic drugs, including valproate, can induce cytochrome P450 enzymes, which may lead to a reduction in vitamin D levels and subsequently affect calcium metabolism. nih.gov This can result in a significant reduction in bone mineral density. nih.gov

Developmental Toxicity and Teratogenicity Research in Animal Models

The developmental toxicity and teratogenic potential of calcium valproate have been investigated in animal models, particularly in rats. When administered orally to pregnant rats during gestation days 6-15, calcium valproate demonstrated embryotoxicity at high doses. nih.gov This was evidenced by an increase in fetal resorption and reduced fetal body weights. nih.gov

A clear teratogenic effect was observed at a high dose, with a significant number of fetuses showing abnormalities. nih.gov These malformations included omphalocele and various skeletal malformations. nih.gov At a moderate dose, no teratogenic effects were evident, though embryotoxicity was still present, as indicated by a significant increase in the incidence of supernumerary ribs. nih.gov The lowest dose tested showed no adverse effects on the fetuses. nih.gov These findings highlight a dose-dependent teratogenic potential of calcium valproate in this animal model. Valproic acid, in general, has been shown to be teratogenic in a variety of animal species, including mice, hamsters, rabbits, and rhesus monkeys. svedbergopen.com

Interactive Data Table: Developmental Toxicity of Calcium Valproate in Rats

| Finding | High Dose | Moderate Dose | Low Dose |

|---|---|---|---|

| Embryotoxicity | Yes (increased fetal resorption, reduced body weight). nih.gov | Yes (increased incidence of supernumerary ribs). nih.gov | No adverse effects observed. nih.gov |

| Teratogenicity | Yes (omphalocele, skeletal malformations). nih.gov | No teratogenic effect evident. nih.gov | No adverse effects observed. nih.gov |

Skeletal and Visceral Malformations in Rodents

Oral administration of calcium valproate to rats during gestation has been demonstrated to induce significant embryotoxicity and teratogenic effects. nih.gov In one study, a dose of 600 mg/kg resulted in abnormalities in 7 out of 16 fetuses examined. nih.gov The observed malformations included both visceral and skeletal defects. Visceral abnormalities were exemplified by cases of omphalocele, a type of abdominal wall defect. nih.gov

Skeletal malformations were a predominant finding. nih.gov These included bifid vertebral centra and a significantly increased incidence of supernumerary (extra) ribs. nih.gov In comparison, the sodium salt of valproic acid at the same dose level also produced skeletal issues, such as malformed vertebral centra and ectrodactyly (absence of digits) in the rear feet. nih.gov While a lower dose of 150 mg/kg of calcium valproate did not produce overt teratogenic effects, it still resulted in embryotoxicity, as evidenced by an increased incidence of supernumerary ribs. nih.gov Research has confirmed the specific effect of valproate on the axial skeleton, with the type and location of malformations (cervical, thoracic, lumbar) being strictly dependent on the embryonic stage at the time of exposure. ehu.eus

Table 1: Skeletal and Visceral Malformations in Rat Fetuses Exposed to Calcium Valproate An interactive data table summarizing the key findings on malformations.

| Dose of Calcium Valproate | Number of Abnormal Fetuses / Total Examined | Types of Malformations Observed |

|---|---|---|

| 600 mg/kg | 7 / 16 | Omphalocele, Skeletal Malformations (unspecified), Bifid Vertebral Centra, Supernumerary Ribs |

| 150 mg/kg | Not specified (No teratogenic effect) | Supernumerary Ribs (as a sign of embryotoxicity) |

Neurodevelopmental Abnormalities in Animal Models (e.g., macrocephaly, neurotoxicity in developing cells)

Prenatal exposure to valproic acid (VPA), the active moiety of calcium valproate, is a well-established method for inducing features of neurodevelopmental disorders in animal models. researchgate.netnih.gov The compound is known to accumulate in the neuroepithelium, the tissue that gives rise to the central nervous system. graphyonline.com This accumulation can lead to apoptosis (programmed cell death) in the developing neural tube, which may result in overt structural defects. graphyonline.com

At the cellular level, VPA exposure impacts cortical development by affecting neurite growth, accelerating dendritic patterns, and promoting neural proliferation. graphyonline.com These structural changes are thought to be related to VPA's mechanism of action as a histone deacetylase (HDAC) inhibitor, which leads to the over-expression of certain genes involved in cell proliferation. graphyonline.com Animal models exposed to VPA prenatally or shortly after birth exhibit structural and behavioral abnormalities that are studied to understand human neurodevelopmental conditions. nih.gov

Gender-Specific Responses in Animal Developmental Toxicity Models

Research into the developmental toxicity of valproate has revealed significant gender-specific differences in the resulting abnormalities, with males often showing more pronounced effects. nih.govmdpi.com In a rat model of prenatal VPA exposure, a wide array of behavioral, endocrinological, and immunological aberrations were identified, with a clear distinction between sexes. nih.gov

Male VPA-exposed rats exhibited a broader and more severe range of abnormalities compared to their female counterparts. nih.gov These included lower sensitivity to pain, increased repetitive/stereotypic-like activity, higher anxiety, and decreased social interaction. nih.gov In contrast, female VPA rats from the same study only exhibited increased repetitive/stereotypic-like activity and a decreased IFN-gamma/IL-10 ratio. nih.gov Studies in postnatal mice also conclude that male animals are more susceptible to VPA-induced effects, showing a higher rate of phenotype changes in the cerebellum and upregulation of the 5-HT2A receptor in the cerebral cortex, hippocampus, and Purkinje cells compared to females. mdpi.com

Table 2: Gender-Specific Abnormalities in Rats Prenatally Exposed to Valproic Acid An interactive data table comparing the effects observed in male and female offspring.

| Aberration Observed | Male VPA Rats | Female VPA Rats |

|---|---|---|

| Increased Repetitive/Stereotypic-like Activity | Yes | Yes |

| Decreased IFN-gamma/IL-10 Ratio | Yes | Yes |

| Lower Sensitivity to Pain | Yes | No |

| Higher Anxiety | Yes | No |

| Decreased Social Interaction | Yes | No |

| Increased Basal Corticosterone | Yes | No |

| Decreased Thymus Weight | Yes | No |

| Decreased Splenocyte Proliferation | Yes | No |

Neurotoxicity Research in Animal Models and In Vitro Systems

Effects on Neuronal Cell Lines and Primary Neurons

In vitro studies using both neuronal cell lines and primary neurons have provided insights into the direct neurotoxic potential of valproate. Research has shown that VPA can induce neuronal cell death in various models, including neuronally differentiated PC12 cells, human neuronal cell lines, and primary neuronal cultures. nih.gov Interestingly, this cell death pathway may not be apoptotic; evidence points towards a calpain-dependent necroptosis pathway. nih.gov This process involves the activation of calpain, which in turn leads to a cascade involving RIP-1 expression and the translocation of apoptosis-inducing factor (AIF) to the nucleus, ultimately causing cell death. nih.gov

Other studies on developing neurons have shown that VPA can influence neuronal maturation and structure. It has been found to induce the clustering of synapsin I, a protein involved in synaptic regulation, and to cause changes in the morphology of axons by increasing the size, spreading, and branching of the growth cone. kcl.ac.ukbohrium.com In primary motor neurons, however, VPA did not show protective effects against excitotoxicity and, at higher concentrations, reduced motor neuron survival. nih.gov This toxicity may be partly attributed to an increased influx of Ca²⁺, which triggers excitotoxicity. nih.gov

Mitochondrial Dysfunction and Oxidative Stress Mechanisms

Valproic acid is recognized as a substance capable of inducing mitochondrial toxicity. nih.gov A key mechanism of its neurotoxicity involves the disruption of mitochondrial function and the generation of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Studies have demonstrated that VPA treatment can increase the levels of mitochondrial ROS (mtROS) in cells. nih.gov Mitochondria are a primary target of drug-induced toxicity due to their central role in cellular energy production. mdpi.com The excessive production of ROS can lead to oxidative damage to mitochondrial components, impair the electron transport chain, and disrupt calcium homeostasis, ultimately triggering neuronal injury and cell death pathways, including apoptosis. nih.govnih.govmdpi.com The VPA-induced increase in mtROS is considered a key event that can initiate an inflammatory response and activate apoptotic markers like Caspase-3 within the cell. nih.gov

Preclinical Efficacy Studies in Animal Models of Disease

Anticonvulsant Efficacy in Various Animal Seizure Models

The anticonvulsant properties of valproate have been extensively studied in several well-established animal models of seizures. These models are instrumental in predicting the clinical efficacy of antiepileptic drugs.

Valproate has demonstrated significant efficacy in the maximal electroshock seizure (MES) model in mice, a test used to screen for drugs that prevent the spread of seizures. nih.govnih.gov In this model, an electrical stimulus is applied to induce tonic extension of the hind limbs. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity. Studies have shown that valproate effectively protects against MES-induced seizures. nih.gov

In the pentylenetetrazol (PTZ)-induced seizure model , which is used to identify drugs that can treat generalized absence seizures, valproate has also shown protective effects. researchgate.netnih.govmeliordiscovery.com PTZ is a central nervous system stimulant that induces clonic and tonic-clonic seizures. Valproate treatment in mice has been shown to ameliorate PTZ-induced seizure behaviors, including reducing the duration of seizures. researchgate.net In a comparative study, sodium valproate was effective in protecting against PTZ-induced convulsions in rats. nih.gov

The 6Hz seizure model is considered a model of psychomotor seizures that are often resistant to treatment. nih.govresearchgate.netnih.gov Valproate has shown dose-dependent anticonvulsant activity in both mice and rats in this model. nih.govresearchgate.net In one study, valproate displayed anticonvulsant activity at 200 mg/kg and fully protected both mice and rats at 300 mg/kg in the 6Hz test. nih.gov Another study in rats found that sodium valproate was effective at a higher stimulus intensity in the 6Hz model, suggesting its potential utility in pharmacoresistant seizures. nih.gov

Table 1: Anticonvulsant Efficacy of Valproate in Rodent Seizure Models

| Animal Model | Species | Seizure Type Modeled | Efficacy of Valproate |

|---|---|---|---|

| Maximal Electroshock (MES) | Mice, Rats | Generalized Tonic-Clonic | Effective in preventing tonic hind limb extension nih.govnih.gov |

| Pentylenetetrazol (PTZ) | Mice, Rats | Generalized Myoclonic/Absence | Reduces seizure severity and duration researchgate.netnih.govmeliordiscovery.com |

| 6Hz Seizure Test | Mice, Rats | Psychomotor/Partial | Dose-dependent protection against seizures nih.govresearchgate.netnih.gov |

Neurodevelopmental Disorder Models

Valproic Acid-Induced Autism Models (Rodents, Zebrafish)

Prenatal exposure to valproic acid (VPA) is a well-established and widely utilized environmental trigger to create animal models of autism spectrum disorder (ASD). frontiersin.orggraphyonline.comnih.gov This model is considered to have strong construct and clinical validity as it is based on the observation that in utero exposure to VPA in humans increases the risk of having a child with autism. frontiersin.orgnih.gov

In rodents, a single intraperitoneal injection of VPA to pregnant dams during the period of neural tube closure leads to the development of autism-like anatomical and behavioral abnormalities in the offspring. frontiersin.org These models are valued because they may better represent cases of idiopathic autism with environmental or epigenetic origins compared to transgenic models with single-gene mutations. nih.gov

The VPA-induced autism model has also been successfully adapted to zebrafish. graphyonline.com Exposing zebrafish embryos to VPA during critical neurodevelopmental windows can replicate key features of ASD, providing a valuable tool for studying the underlying pathophysiology of the disorder. graphyonline.com

Behavioral and Cognitive Phenotypes in Animal Models

Rodents prenatally exposed to valproic acid exhibit a range of behavioral phenotypes that are characteristic of the core symptoms of autism in humans. frontiersin.orgnih.gov These include deficits in social interaction, impairments in communication, and the presence of stereotyped, repetitive behaviors. frontiersin.orgnih.gov

Studies have demonstrated that VPA-exposed rats engage in less social interaction and display more repetitive behaviors compared to control animals. usu.edu For instance, a reduction in sociability and social preference has been observed in the three-chamber social approach assay in mice. nih.gov Additionally, VPA-exposed rat pups have shown abnormal nest-seeking behavior in olfactory discrimination tests, indicating a deficit in using social-odor information. frontiersin.org

In terms of cognitive phenotypes, prenatal VPA exposure in rats has been shown to induce autism-like synaptic and behavioral deficits. frontiersin.org While some studies report cognitive impairments, others have found that VPA-exposed rats and control rats responded similarly in certain reinforced-behavioral-variability operant tasks, suggesting the cognitive effects can be complex. usu.edu

Neurodegenerative Disease Models

Traumatic Brain Injury (TBI) Models: Neuroprotection and Cognitive Improvement

Valproate has demonstrated significant neuroprotective effects in rodent models of traumatic brain injury (TBI). nih.govplos.orgnih.gov Post-injury administration of valproate has been shown to reduce neuronal damage and improve functional outcomes.

In a rat model of TBI, systemic administration of valproate was found to decrease the permeability of the blood-brain barrier, reduce the volume of cortical contusions, and lessen hippocampal dendritic damage. nih.govplos.orgnih.gov These neuroprotective effects were associated with improvements in both motor and cognitive function. nih.govplos.orgnih.gov Dose-response studies have indicated that a 400 mg/kg dose of valproate was effective in providing these benefits, while lower doses were not. nih.govplos.orgnih.gov

Further studies have shown that valproate treatment after TBI in mice can alleviate neuronal death and inflammation. mdpi.com The neuroprotective effects of valproate in TBI models are thought to be mediated, in part, by its ability to inhibit histone deacetylases (HDACs) and reduce inflammation. mdpi.comfrontiersin.org

Table 2: Neuroprotective and Cognitive Effects of Valproate in Rodent TBI Models

| Animal Model | Species | Key Findings |

|---|---|---|

| Cortical Impact Injury | Rats | Reduced cortical contusion volume, improved blood-brain barrier integrity, preserved hippocampal dendritic integrity, improved motor and cognitive function. nih.govplos.orgnih.gov |

| Traumatic Brain Injury | Mice | Alleviated neuronal death and inflammation. mdpi.com |

| Traumatic Brain Injury | Rats | Reduced brain edema, improved neurological functions, and decreased neuronal death. frontiersin.org |

Retinal Ganglion Cell Injury and Regeneration Models

Valproate has shown promise in models of retinal ganglion cell (RGC) injury, which is relevant to conditions like glaucoma and traumatic optic neuropathy. Studies have investigated its potential to protect RGCs from apoptosis and to promote axonal regeneration after injury.

In rat models of optic nerve crush, valproate treatment has been found to significantly delay the death of injured RGCs. nih.govarvojournals.org One study reported that five and eight days after an optic nerve crush, 93% and 58% of RGCs survived with subcutaneous VPA treatment, respectively, compared to 62% and 37% in the control group. arvojournals.org This neuroprotective effect is associated with a reduction in apoptosis of RGCs. nih.gov

Furthermore, valproate has been shown to enhance the regeneration of axons from injured RGCs. arvojournals.org In culture, injured RGCs treated with VPA demonstrated a greater potential to regrow their axons compared to untreated cells. arvojournals.org Valproate also appears to reduce neuroinflammation in the retina following injury, which may contribute to its neuroprotective effects. frontiersin.orgnih.gov Specifically, it has been shown to reduce morphological changes in microglia and astrocytes consistent with a reduction in pro-inflammatory phenotypes and to attenuate the expression of pro-inflammatory cytokines in the injured retina. frontiersin.orgnih.gov

Oncology Research in Preclinical Systems

Valproic acid (VPA), the active component of calcium valproate, has demonstrated significant antitumor effects across a variety of preclinical in vitro and in vivo models. nih.gov These effects are attributed to its role as a histone deacetylase (HDAC) inhibitor, which allows it to modulate the expression of numerous genes involved in critical cellular processes. mdpi.com Preclinical studies have explored its utility in slowing cancer progression, often at concentrations that are clinically achievable in patients treated for epilepsy. nih.govnih.gov

Inhibition of Cancer Cell Proliferation in In Vitro and In Vivo Models

VPA has been shown to inhibit the proliferation of a wide range of cancer cells. researchgate.net Chronic administration, in particular, leads to a profound decrease in the net proliferation rate. nih.govsemanticscholar.org This antiproliferative effect has been observed in both androgen receptor-positive and negative prostate cancer cells, as well as cervical, breast, and tongue cancer models. nih.govresearchgate.netmdpi.com